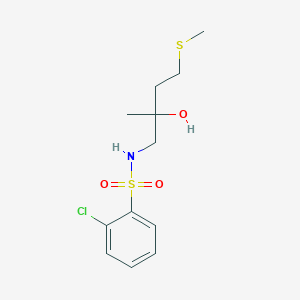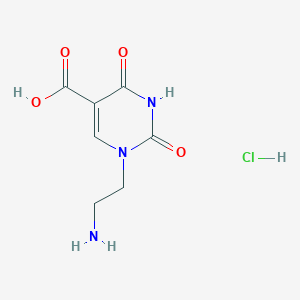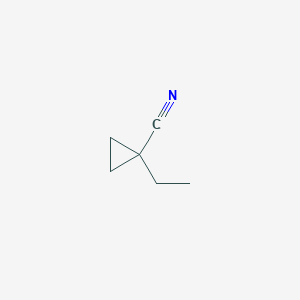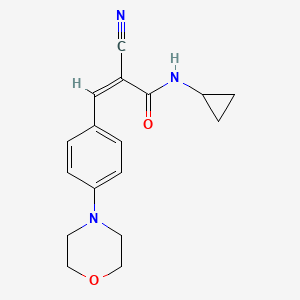
2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve various organic chemistry reactions. Typically, the synthesis of sulfonamides involves the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis
The molecular structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s name provides some clues about its structure, such as the presence of a benzene ring and a sulfonamide group .Applications De Recherche Scientifique
Occurrence, Fate, and Behavior of Organic Pollutants
Environmental Persistence of Parabens : Parabens, sharing a commonality in chemical structure with hydroxy and methyl groups, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives, demonstrate weak endocrine-disrupting capabilities and are ubiquitous in surface water and sediments due to continuous environmental introduction (Haman et al., 2015).
Ant Cuticular Hydrocarbons : The extensive review of cuticular hydrocarbon (CHC) profiles across various ant species highlights the diversity and complexity of organic compounds in biological systems. Such studies provide insights into the environmental interactions and evolutionary biology of organic compounds (Martin & Drijfhout, 2009).
Remediation Strategies for Chlorobenzenes : Chlorobenzenes, similar in their chlorinated nature to the compound , pose significant environmental risks due to their toxicity and persistence. Research into their fate processes in soil and potential remediation strategies underscores the importance of understanding and mitigating the environmental impact of such compounds (Brahushi et al., 2017).
Chemical Additives and Nutraceutical Applications
- Chlorogenic Acid as a Food Additive and Nutraceutical : The dual role of chlorogenic acid, a phenolic compound, in food preservation and as a therapeutic agent against metabolic syndrome, illustrates the crossover potential of chemical compounds in both industrial and health-related applications. Its antimicrobial and antioxidant properties are of particular interest (Santana-Gálvez et al., 2017).
Degradation and Environmental Impact
- Decomposition of Methyl Tert-Butyl Ether : The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor reflects the ongoing research into methods for reducing the environmental impact of organic pollutants. Such research is crucial for developing cleaner technologies and reducing harmful emissions (Hsieh et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-12(15,7-8-18-2)9-14-19(16,17)11-6-4-3-5-10(11)13/h3-6,14-15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJNYXAUEKFHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)





amine hydrochloride](/img/structure/B2820906.png)



